molecular formula C30H28O11 B1263800 Protoaphin aglucone

Protoaphin aglucone

Cat. No. B1263800
M. Wt: 564.5 g/mol
InChI Key: KLZOEWZFKUESNU-UYFDZFGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protoaphin aglucone is the aglycone of protaphin, a yellow hydroxylated quinoid pigment found in aphids. It is a member of biphenyls, a member of phenols, a benzoisochromanequinone and a member of p-quinones. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

  • Enzymatic Conversion in Insects : Protoaphin aglucone is involved in pigment transformations in insects like the woolly aphid, Eriosoma lanigerum. An enzyme converts this compound into xanthoaphin, which is a pigment. This process is crucial for the coloration of these insects (Cameron, Sawyer, & Trikojus, 1977).

  • Anti-Inflammatory Properties : Protoaphin-fb, a variant of this compound isolated from Galla Rhois (a Korean medicinal plant), has shown promising anti-inflammatory effects. In studies involving murine macrophages, protoaphin-fb inhibited the release of inflammatory molecules like nitric oxide and prostaglandins, suggesting its potential use in treating inflammatory diseases (Hee Won Lee & Kim, 2017).

  • Role in Aphid Pigmentation : Research on aphids has identified this compound as a key component in their pigmentation. For instance, protodactynaphin, a glucoside of dactynaphin aglucones, is converted enzymatically to form different pigments in aphids, highlighting the biochemical complexity and importance of this compound in insect pigmentation (Bowie & Cameron, 1967).

  • Biosynthetic Studies in Aphids : Studies have explored the configuration of the glucoside linkage in protoaphins. This research helps in understanding the chemical structure and biosynthesis of protoaphins, providing insights into the biochemical pathways in aphids (Cameron & Craik, 1968).

  • Distribution and Stereochemistry in Aphids : The distribution and stereochemistry of protoaphins in various aphid species have been analyzed. Discoveries like deoxyprotoaphin indicate the diverse chemical nature of protoaphins and their role in aphid biology (Banks & Cameron, 1972).

  • Synthetic Studies and Biogenetic Applications : Research has also focused on the synthetic applications of protoaphins. The oxidative coupling reactions involving protoaphins have been studied, contributing to the understanding of aphid pigment biosynthesis and offering potential pathways for synthetic studies in other fields (Cameron & Chan, 1966).

properties

Molecular Formula

C30H28O11

Molecular Weight

564.5 g/mol

IUPAC Name

(1R,3R,4S)-4,7,9-trihydroxy-1,3-dimethyl-6-[(1R,3R,4S)-4,7,9,10-tetrahydroxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl]-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C30H28O11/c1-8-17-23(26(35)10(3)40-8)20(13-5-12(31)6-14(32)19(13)28(17)37)21-15(33)7-16(34)22-24(21)30(39)25-18(29(22)38)9(2)41-11(4)27(25)36/h5-11,26-27,31-37H,1-4H3/t8-,9-,10-,11-,26-,27-/m1/s1

InChI Key

KLZOEWZFKUESNU-UYFDZFGUSA-N

Isomeric SMILES

C[C@@H]1[C@H](C2=C([C@H](O1)C)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5[C@@H]([C@H](O[C@@H](C5=C(C6=C4C=C(C=C6O)O)O)C)C)O)O)O)O

Canonical SMILES

CC1C(C2=C(C(O1)C)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(C(OC(C5=C(C6=C4C=C(C=C6O)O)O)C)C)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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